molecular formula C6H9FO2 B13346307 (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid

(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid

Cat. No.: B13346307
M. Wt: 132.13 g/mol
InChI Key: XUWLDAPAGCAOMG-INEUFUBQSA-N
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Description

(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound consists of a cyclopropane ring substituted with an ethyl group, a fluorine atom, and a carboxylic acid group, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of catalysts such as rhodium or copper complexes to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield the corresponding ketone or aldehyde, while reduction can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to chiral active sites, resulting in specific biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid include other cyclopropane derivatives, such as (1S,2R)-2-bromocyclopentanol and (1R,2S)-2-methoxycarbonylcyclopropane-1-carboxylic acid . These compounds share similar structural features but differ in their substituents and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block for the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1

InChI Key

XUWLDAPAGCAOMG-INEUFUBQSA-N

Isomeric SMILES

CC[C@]1(C[C@H]1F)C(=O)O

Canonical SMILES

CCC1(CC1F)C(=O)O

Origin of Product

United States

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